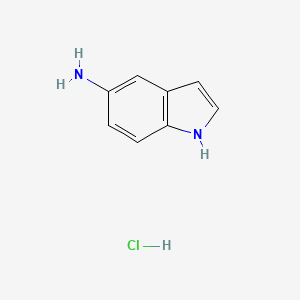

5-Aminoindole hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-indol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-5,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRIFWIECZRIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65795-92-8 | |

| Record name | 5-Aminoindole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Aminoindole Hydrochloride: An In-depth Technical Guide for Scientific Professionals

Abstract

5-Aminoindole hydrochloride is a critical heterocyclic amine that serves as a foundational building block in medicinal chemistry and materials science. The strategic placement of the amino group on the indole scaffold imparts unique electronic characteristics and provides a versatile reactive site, making it an invaluable precursor for the synthesis of a broad spectrum of biologically active compounds and advanced functional materials. This technical guide offers a comprehensive examination of the core chemical properties of this compound, designed to be an essential resource for researchers, scientists, and professionals engaged in drug development. This document will delve into its molecular structure, reactivity, and spectral data, enriched with practical insights and validated experimental protocols.

Introduction: The Enduring Importance of the Indole Nucleus

The indole ring system is a "privileged scaffold" in the field of drug discovery, frequently appearing in a diverse array of natural products and synthetic pharmaceuticals. Its bicyclic aromatic structure enables it to engage in a variety of non-covalent interactions with biological targets. The introduction of an amino group at the 5-position of the indole ring, as seen in 5-aminoindole, significantly alters the molecule's electronic landscape, boosting its nucleophilicity and offering a key point for further chemical elaboration. The hydrochloride salt form enhances the compound's stability and its solubility in aqueous environments, thereby broadening its applicability in both synthetic and biological research.[1]

Physicochemical Properties of this compound

A detailed understanding of a compound's physicochemical properties is crucial for its effective application. This section outlines the key characteristics of this compound.

Molecular Structure and Identifiers

The molecular architecture of this compound consists of a benzene ring fused to a pyrrole ring, creating the indole core, with an amino substituent at the C5 position. The hydrochloride salt is formed through the protonation of this amino group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1H-indol-5-amine hydrochloride |

| CAS Number | 65795-92-8[2] |

| Molecular Formula | C₈H₉ClN₂[1] |

| Molecular Weight | 168.62 g/mol [2] |

| Canonical SMILES | C1=CC2=C(C=C1N)NC=C2.Cl |

| InChI Key | CZRIFWIECZRIKN-UHFFFAOYSA-N[2] |

Solubility Profile

The solubility of this compound is a key factor in its practical handling and application. As a hydrochloride salt, it demonstrates improved solubility in polar solvents when compared to its free base form.

Table 2: Solubility of this compound

| Solvent | Solubility |

| Water | Soluble |

| Methanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane | Sparingly Soluble |

| Diethyl Ether | Insoluble |

Note: This table provides qualitative solubility information. For precise quantitative work, it is advisable to determine the solubility experimentally under specific conditions.

Spectroscopic Data

Spectroscopic methods are indispensable for the definitive identification and characterization of this compound.

2.3.1. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers detailed insights into the chemical environments of the hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, will show characteristic signals for the aromatic protons, the protons of the amino group, and the N-H proton of the pyrrole ring.[3]

2.3.2. ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to identify the number and types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound will display distinct resonances for each of the eight carbon atoms in the indole core.

2.3.3. Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for measuring the mass-to-charge ratio of ions. For this compound, the expected molecular ion peak ([M+H]⁺) corresponding to the free base (C₈H₈N₂) would be detected at an m/z of 133.07.[4]

2.3.4. Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the amino and indole groups, as well as C-H and C=C stretching vibrations of the aromatic system.[5][6]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is primarily dictated by the nucleophilic nature of both the 5-amino group and the indole ring itself. This section explores its principal chemical transformations and their applications in organic synthesis.

Reactions Involving the 5-Amino Group

The primary amino group at the C5 position serves as a versatile handle for a wide array of chemical modifications.

3.1.1. Acylation and Sulfonylation

The amino group readily reacts with acyl chlorides or anhydrides (acylation) and sulfonyl chlorides (sulfonylation) in the presence of a base to yield the corresponding amides and sulfonamides. These transformations are fundamental in the synthesis of numerous biologically active compounds.

Caption: General scheme for the acylation and sulfonylation of 5-aminoindole.

3.1.2. Diazotization and Sandmeyer Reactions

The amino group can be converted into a diazonium salt by treatment with nitrous acid. This diazonium intermediate is highly versatile and can undergo a variety of Sandmeyer-type reactions to introduce a range of substituents at the 5-position, including halogens, cyano, and hydroxyl groups.

Caption: Diazotization of 5-aminoindole followed by Sandmeyer reactions.

Electrophilic Substitution on the Indole Ring

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of substitution is influenced by the directing effects of the amino group and the inherent reactivity of the indole nucleus.

3.2.1. Halogenation

Direct halogenation of 5-aminoindole can be challenging due to the strong activating nature of the amino group. It is often necessary to protect the amino group to achieve selective halogenation at specific positions on the indole ring.

3.2.2. Nitration and Sulfonation

Nitration and sulfonation of the 5-aminoindole ring are also feasible but demand careful control of reaction conditions to prevent side reactions and ensure the desired regioselectivity.

Experimental Protocols

This section provides standardized, step-by-step methodologies for common laboratory procedures involving this compound.

General Handling and Storage

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, shielded from light and moisture.

-

Handling: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a chemical fume hood to prevent inhalation of dust.[7]

Protocol for N-Acetylation of this compound

This protocol outlines a standard procedure for the synthesis of 5-acetamidoindole.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of pyridine (2.0 equivalents) and DCM.

-

Cool the resulting solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography or recrystallization to obtain pure 5-acetamidoindole.

Conclusion

This compound is a cornerstone in the fields of synthetic and medicinal chemistry. Its well-characterized physicochemical properties and versatile reactivity offer a robust platform for the design and synthesis of novel compounds with a wide range of applications. This guide provides a comprehensive resource, including both theoretical background and practical experimental protocols, to enable researchers to effectively utilize this valuable compound in their scientific pursuits. A thorough understanding of its chemical nature is essential to fully exploit its potential in the development of new therapeutics and functional materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-アミノインドール 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Aminoindole(5192-03-0) 1H NMR spectrum [chemicalbook.com]

- 4. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fourier transform infrared and Raman spectral investigations of 5-aminoindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Aminoindole [webbook.nist.gov]

- 7. 5-氨基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 5-Aminoindole Hydrochloride: A Cornerstone for Advanced Drug Discovery

This guide provides an in-depth exploration of 5-Aminoindole hydrochloride, a critical building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural intricacies, physicochemical properties, and its pivotal role in the synthesis of targeted therapeutics, particularly kinase inhibitors. The information presented herein is a synthesis of established literature and practical insights, designed to empower your research and development endeavors.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. This compound, as a readily functionalizable derivative, offers a strategic entry point for the synthesis of complex molecules. Its utility is particularly pronounced in the development of therapeutics for oncology and neuropharmacology.[1] The presence of the amino group at the 5-position provides a versatile handle for a wide array of chemical transformations, making it an invaluable intermediate in the synthesis of indole-based compounds with significant biological activities.[1]

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is fundamental to its reactivity and application. The hydrochloride salt ensures stability and enhances handling characteristics compared to its free base counterpart.

Molecular Structure

The structure of this compound is characterized by the protonation of the exocyclic amino group, forming an ammonium salt with the chloride counter-ion. This is the most basic site in the molecule, as the lone pair on the indole nitrogen is part of the aromatic sextet and significantly less basic.

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂·HCl | [1] |

| Molecular Weight | 168.63 g/mol | [1] |

| CAS Number | 161464-96-6 | [1] |

| Appearance | Off-white to gray-brown crystalline powder | [2] |

| Melting Point | >250 °C (decomposes) | Data not available |

| Solubility | Soluble in DMSO and Methanol.[2] Insoluble in water.[2] | [2] |

| pKa (of the conjugate acid) | ~5.20 (Predicted for the amino group) | [3] |

Note: Some data, particularly spectral data, is more readily available for the free base, 5-aminoindole (CAS: 5192-03-0). The protonation of the amino group in the hydrochloride salt will induce downfield shifts in the adjacent protons and carbons in NMR spectra.

Synthesis of this compound

The most common and efficient route to this compound is a two-step process starting from 5-nitroindole: reduction of the nitro group to form 5-aminoindole, followed by salt formation with hydrochloric acid.

Reaction Pathway

Diagram 2: Synthesis of this compound from 5-Nitroindole

Caption: General synthetic route to this compound.

Detailed Experimental Protocol

This protocol describes the reduction of 5-nitroindole to 5-aminoindole, followed by its conversion to the hydrochloride salt. This method is adapted from established procedures for the synthesis of similar aminoindole hydrochlorides.[4]

Step 1: Reduction of 5-Nitroindole to 5-Aminoindole

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-nitroindole (1.0 eq). Suspend the starting material in a suitable solvent system, such as a mixture of ethanol and water.

-

Addition of Reducing Agent: Add iron powder (Fe, ~5.0 eq) and ammonium chloride (NH₄Cl, ~1.0 eq).

-

Reaction Execution: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-aminoindole. The product can be purified further by column chromatography if necessary.

Step 2: Formation of this compound

-

Dissolution: Dissolve the crude or purified 5-aminoindole in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise until precipitation is complete.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Washing and Drying: Wash the solid with cold diethyl ether to remove any unreacted starting material and impurities. Dry the product under vacuum to yield this compound as a stable solid.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

This compound is a key precursor in the synthesis of a variety of kinase inhibitors, which are at the forefront of targeted cancer therapy. The 5-amino group serves as a crucial attachment point for moieties that interact with the hinge region of the kinase active site.

Role in the Synthesis of VEGFR Inhibitors

Vascular Endothelial Growth Factor Receptor (VEGFR) kinases are critical mediators of angiogenesis, a process essential for tumor growth and metastasis. Several potent VEGFR inhibitors have been developed using the indole scaffold.[5] The synthesis of many of these inhibitors involves the use of 5-aminoindole as a starting material, which is often generated in situ from 5-nitroindole and then elaborated.[5]

Precursor for CDK Inhibitors

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The development of CDK inhibitors is a major focus of cancer research. The indole nucleus has been successfully employed in the design of potent CDK inhibitors.[6][7] 5-Aminoindole provides a convenient starting point for the synthesis of these molecules, allowing for the introduction of various substituents to optimize potency and selectivity.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use a dust mask or work in a well-ventilated area.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is sensitive to air and light.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of complex, biologically active molecules. Its stable, easy-to-handle nature, combined with the reactive amino group on the privileged indole scaffold, makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-氨基吲哚 | 5192-03-0 [m.chemicalbook.com]

- 3. Indoline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unipa.it [iris.unipa.it]

5-Aminoindole hydrochloride synthesis from 5-nitroindole

An In-Depth Technical Guide to the Synthesis of 5-Aminoindole Hydrochloride from 5-Nitroindole

Foreword: The Strategic Importance of 5-Aminoindole

In the landscape of pharmaceutical and materials science research, the indole scaffold remains a cornerstone of molecular design. Among its many derivatives, 5-aminoindole serves as a pivotal intermediate, a versatile building block for a myriad of complex molecules, including potent antivirals, kinase inhibitors, and advanced polymers.[1][2][3] Its hydrochloride salt is often the preferred form for handling and storage, offering enhanced stability compared to the freebase, which can be susceptible to air oxidation.[4]

This guide provides a comprehensive, field-proven perspective on the synthesis of this compound, beginning with the common precursor, 5-nitroindole. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the self-validating systems required for robust and reproducible synthesis.

PART 1: The Core Transformation - Reductive Strategies for the Nitro Group

The conversion of the electron-withdrawing nitro group (-NO₂) on the indole ring to an electron-donating amino group (-NH₂) is a fundamental reductive transformation. The choice of methodology is critical and depends on factors such as available equipment, scale, cost, and the presence of other functional groups.

Method Selection: A Comparative Analysis

Several reliable methods exist for the reduction of aromatic nitro compounds. Below is a comparative analysis of the most common approaches relevant to this synthesis.

| Method | Reducing Agent(s) | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | High yield, exceptionally clean reaction, simple work-up (catalyst filtration) | Requires specialized high-pressure hydrogenation equipment; catalyst can be pyrophoric; H₂ gas is highly flammable.[5][6] |

| Metal-Acid Reduction | Tin(II) Chloride (SnCl₂) in HCl/Ethanol | Highly effective, reliable, and does not require specialized pressure equipment.[7][8] | Work-up can be cumbersome due to the formation of tin salts that must be removed, often by precipitation at basic pH.[8] |

| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | A mild, metal-free alternative, useful when other reducible groups are present; inexpensive.[9] | Can sometimes result in complex mixtures or lower yields if not optimized; work-up can still require extraction.[10][11] |

For this guide, we will provide detailed protocols for Catalytic Hydrogenation due to its efficiency and cleanliness, and Tin(II) Chloride Reduction as a highly effective and accessible alternative for laboratories without hydrogenation apparatus.

Reaction Pathway Visualization

The overall synthetic route is a two-step process: reduction of the nitro group followed by protonation to form the hydrochloride salt.

Caption: General reaction scheme for the synthesis of this compound.

PART 2: Experimental Protocols & Field-Proven Insights

Mandatory Safety Protocols

Before commencing any experimental work, a thorough risk assessment is mandatory.

-

5-Nitroindole: This starting material is harmful if swallowed and causes serious eye damage. It is also suspected of causing genetic defects.[12][13] Always handle in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[12][14]

-

This compound: This product is harmful if swallowed and can cause skin and eye irritation.[15] Standard PPE is required.

-

Reagents:

-

Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use when dry and saturated with hydrogen. Never allow the used catalyst to dry in the air. Quench carefully.

-

Hydrogen Gas (H₂): Extremely flammable. Ensure all equipment is properly grounded and free of leaks.

-

Hydrochloric Acid (HCl): Highly corrosive. Handle with extreme care in a fume hood.

-

Solvents (Ethanol, Ethyl Acetate): Flammable. Keep away from ignition sources.

-

Protocol 1: Catalytic Hydrogenation

This method is prized for its high efficiency and the purity of the resulting crude product. The key to success is ensuring the catalyst's activity and complete exclusion of catalyst poisons.

Step-by-Step Methodology:

-

Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr shaker bottle), add 5-nitroindole (1.0 eq).

-

Catalyst & Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate. The volume should be sufficient to create a stirrable slurry (typically 10-20 mL per gram of substrate). Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Scientist's Insight: The catalyst should be added under an inert atmosphere (e.g., nitrogen or argon) if possible, although brief exposure to air is generally acceptable. Never add the solvent to the dry catalyst, as this can be a fire hazard.

-

-

Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or ~15-60 psi).[16]

-

Reaction: Begin vigorous stirring or shaking. The reduction of the nitro group is exothermic, and a slight temperature increase may be observed. The reaction is monitored by the uptake of hydrogen.

-

Completion & Work-up: Once hydrogen uptake ceases (typically 2-6 hours), depressurize the vessel and purge with nitrogen.

-

Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Trustworthiness Check: It is critical to keep the Celite® pad and the filtered catalyst wet with the solvent at all times to prevent ignition. The wet catalyst should be immediately transferred to a designated, clearly labeled waste container for safe disposal.

-

-

Isolation of Freebase: Concentrate the filtrate under reduced pressure to yield crude 5-aminoindole, which often appears as a light brown or pinkish solid.

Protocol 2: Tin(II) Chloride Reduction

This is a classic, robust method suitable for standard laboratory glassware. The primary challenge is the efficient removal of tin byproducts during the work-up.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-nitroindole (1.0 eq) in ethanol.

-

Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O), typically 4-5 equivalents.[8] To this mixture, add concentrated hydrochloric acid.[8]

-

Scientist's Insight: The addition of acid can be exothermic. It is advisable to cool the flask in an ice bath during this step.

-

-

Reaction: Heat the mixture to reflux (around 70-80°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up & Neutralization: After cooling to room temperature, pour the reaction mixture over crushed ice. Carefully neutralize the mixture by the slow addition of a concentrated aqueous base (e.g., 30% NaOH) until the pH is strongly basic (pH > 10).[8] A thick, white precipitate of tin hydroxides will form.

-

Isolation of Freebase: Filter the slurry to remove the tin salts, washing the filter cake thoroughly with an organic solvent like ethyl acetate.[8] The filtrate will contain the product. Separate the organic layer, and extract the aqueous layer several more times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 5-aminoindole.

Formation and Purification of this compound

The crude 5-aminoindole freebase from either protocol is often converted directly to its hydrochloride salt for improved stability and ease of handling.

-

Dissolution: Dissolve the crude 5-aminoindole in a minimal amount of a suitable solvent like ethanol or a 1:3 mixture of ethanol and dioxane.[4]

-

Precipitation: To this solution, add a solution of HCl. This can be concentrated aqueous HCl or, for a higher purity product, a solution of HCl in a solvent like isopropanol or dioxane.

-

Isolation: The this compound will precipitate out of the solution. Cool the mixture in an ice bath to maximize recovery.

-

Purification: Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether or the precipitation solvent), and dry under vacuum. If necessary, the product can be further purified by recrystallization from a solvent system like methanol/ether.

PART 3: Product Validation - A System of Checks

Confirming the identity and purity of the final product is a non-negotiable step. The following data provides a baseline for validation.

Workflow for Synthesis and Validation

Caption: A logical workflow from starting materials to a fully validated final product.

Expected Characterization Data

| Analysis | Expected Result for 5-Aminoindole |

| Appearance | Off-white to light tan crystalline solid |

| Melting Point | ~131-133 °C (for freebase, decomposes)[17] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~10.5 (br s, 1H, indole N-H), ~7.1 (d, 1H), ~7.0 (t, 1H), ~6.7 (d, 1H), ~6.5 (dd, 1H), ~6.2 (t, 1H), ~4.6 (br s, 2H, -NH₂)[16] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~141.0, 129.8, 128.5, 124.7, 111.8, 111.4, 103.2, 99.6[16] |

| HRMS (ESI) | m/z: Calculated for C₈H₉N₂ [M+H]⁺: 133.0760; Found: 133.0755[16] |

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration. The hydrochloride salt will show different shifts, particularly for the aromatic protons adjacent to the newly formed ammonium group.

References

- 1. 5-Aminoindole | 5192-03-0 | A-5645 | Biosynth [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. Template-free, controllable and scalable synthesis of poly(5-aminoindole) nanoparticles for printable electrochemical immunosensor with ultra-high sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mt.com [mt.com]

- 7. Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 10. ijrar.org [ijrar.org]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. Page loading... [guidechem.com]

- 17. 5-氨基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Spectroscopic and Analytical Guide to 5-Aminoindole Hydrochloride

This technical guide provides an in-depth exploration of the spectroscopic properties of 5-Aminoindole hydrochloride (CAS No: 65795-92-8), a crucial heterocyclic amine building block in medicinal chemistry and drug development.[1][2] As a key intermediate for synthesizing compounds targeting a range of therapeutic areas—from oncology to infectious diseases—rigorous analytical characterization is paramount to ensure identity, purity, and quality.[2] This document moves beyond a simple recitation of data, offering a holistic view grounded in the principles of each analytical technique and providing field-proven methodologies for its characterization.

The protocols and interpretations herein are designed to be self-validating, empowering researchers, scientists, and drug development professionals to confidently identify and qualify this essential reagent.

Molecular Structure and Physicochemical Properties

This compound is the salt form of 1H-indol-5-amine.[3] The core structure consists of a bicyclic system with a fused benzene and pyrrole ring, with an amino group substituted at the C5 position of the benzene ring. The hydrochloride salt form enhances stability and aqueous solubility.

Caption: Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1H-indol-5-amine;hydrochloride | [3] |

| CAS Number | 65795-92-8 (hydrochloride) / 5192-03-0 (free base) | [2][4] |

| Molecular Formula | C₈H₉ClN₂ | [5] |

| Molecular Weight | 168.62 g/mol | [5] |

| Appearance | Crystals | [2] |

| Melting Point | 131-133 °C (decomposes) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure elucidation. For this compound, a deuterated polar solvent such as DMSO-d₆ or D₂O is recommended due to the salt's ionic nature.[6]

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment, connectivity, and number of different protons in the molecule. The electron-donating amino group significantly influences the chemical shifts of the aromatic protons, causing them to appear at relatively lower ppm values compared to unsubstituted indole.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments (400 MHz, DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | ~11.0 | broad singlet | - |

| H-3 | ~6.3 | doublet of doublets | J = 3.1, 0.9 Hz |

| H-2 | ~7.2 | triplet | J = 2.8 Hz |

| H-7 | ~7.3 | doublet | J = 8.5 Hz |

| H-4 | ~7.1 | doublet | J = 2.1 Hz |

| H-6 | ~6.8 | doublet of doublets | J = 8.5, 2.1 Hz |

| NH₃⁺ | ~9.5 | broad singlet | - |

Note: Data is synthesized from typical indole spectra and substituent effects. Actual values may vary slightly. Spectra for the free base are available from various sources.[7][8]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Record the spectrum on a 400 MHz (or higher) NMR spectrometer at 298 K.[6] Acquire at least 16 scans.

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

¹³C NMR Spectroscopy

Carbon NMR complements the proton data by defining the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments (100 MHz, DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~125.0 |

| C-3 | ~101.5 |

| C-3a | ~128.0 |

| C-4 | ~115.0 |

| C-5 | ~140.0 |

| C-6 | ~112.0 |

| C-7 | ~111.0 |

| C-7a | ~132.0 |

Note: Data is synthesized based on available spectra for the free base and known substituent effects.[9][10]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 100 MHz (or corresponding field for the proton spectrometer) NMR instrument.

-

Data Acquisition: Acquire the spectrum using a standard pulse program with proton decoupling. A sufficient number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Caption: General workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by vibrations corresponding to the N-H bonds of the indole ring and the ammonium salt, aromatic C-H bonds, and the C=C bonds of the aromatic system.

Table 4: Key IR Absorption Bands and Functional Group Assignments

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3500 | N-H Stretch | Indole N-H |

| 2800 - 3100 | N-H Stretch | Ammonium (NH₃⁺) |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 1600 - 1650 | N-H Bend | Amino N-H |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

Note: Data synthesized from a study on 5-aminoindole and general IR correlation tables.[11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and performing a background scan.

-

Sample Application: Place a small amount of the crystalline this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹.[11]

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, ionic compounds like this compound.

Expected Results (Positive Ion Mode ESI-MS) The primary ion observed will be the protonated molecule of the free base, [M+H]⁺.

-

Molecular Formula (Free Base): C₈H₈N₂[13]

-

Exact Mass (Free Base): 132.069 g/mol [14]

-

Expected m/z for [M+H]⁺: 133.076

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile/water.

-

Chromatography (Optional but Recommended): Inject the sample onto an HPLC system, often using a mixed-mode or reversed-phase column, to ensure purity before introduction to the mass spectrometer.[1][15]

-

Ionization: Introduce the eluent into an ESI source operating in positive ion mode. Key parameters to optimize include capillary voltage, cone voltage, and desolvation gas temperature and flow.

-

Mass Analysis: Scan a mass range appropriate for the expected ion (e.g., m/z 50-500) using a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Data Interpretation: Identify the peak corresponding to the calculated m/z for the protonated molecule.

Caption: General workflow for LC-MS analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule, corresponding to electronic transitions between energy levels. The indole ring system possesses a characteristic UV absorbance profile.

Expected Results The UV spectrum of 5-aminoindole in a polar solvent is expected to show strong absorption bands characteristic of the indole chromophore, with shifts influenced by the auxochromic amino group.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or water.[17]

-

Sample Preparation: Prepare a dilute solution of this compound of a known concentration (e.g., 10 µg/mL).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

-

Data Acquisition: Scan the wavelength range from approximately 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The absorbance value can be used for quantitative analysis via the Beer-Lambert law if a calibration curve is prepared.

Safety and Handling

This compound is considered a hazardous chemical and must be handled with appropriate precautions.[4][18]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3][18] Suspected of causing cancer.[3]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[5][18] Avoid generating dust.[18] Wash hands thoroughly after handling.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3][18] If dust is present, use an approved respirator.[4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] The material is hygroscopic; protect from moisture.[18]

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, MS, and UV-Vis spectroscopy provides a robust framework for its unequivocal identification and quality assessment. Each technique offers complementary information that, when synthesized, confirms the molecular structure and functional group composition. The methodologies detailed in this guide provide a reliable foundation for researchers in pharmaceutical and chemical development to ensure the integrity of this vital synthetic building block.

References

- 1. 5-Aminoindole | SIELC Technologies [sielc.com]

- 2. 5-Aminoindole 97 5192-03-0 [sigmaaldrich.com]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. 5-Aminoindole(5192-03-0) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 5-Aminoindole(5192-03-0) 13C NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. Fourier transform infrared and Raman spectral investigations of 5-aminoindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Aminoindole [webbook.nist.gov]

- 13. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 5-Aminoindole; LC-ESI-QQ; MS2; CE:20 V; [M+H]+ - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

- 15. helixchrom.com [helixchrom.com]

- 16. 5-Aminoindole [webbook.nist.gov]

- 17. UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients | Nikolaychuk | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

- 18. fishersci.se [fishersci.se]

Foreword: Understanding the "Why" Before the "How"

An In-Depth Technical Guide to the Solubility Profile of 5-Aminoindole Hydrochloride

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most fundamental, yet often underestimated, of these hurdles is solubility. A compound's ability to dissolve in a given solvent system dictates its bioavailability, its formulation possibilities, and ultimately, its therapeutic efficacy. This guide is designed for the discerning researcher who understands that data without context is merely a collection of numbers. We will not only explore the solubility profile of this compound but also delve into the underlying physicochemical principles and the strategic rationale behind the experimental methods used to characterize it. As a key building block in medicinal chemistry, particularly in the synthesis of therapeutics for oncology and neurological disorders, a thorough understanding of its solubility is paramount for any scientist working with this versatile intermediate.[1]

The Physicochemical Identity of this compound

This compound is the salt form of the parent aromatic amine, 5-aminoindole. The decision to work with the hydrochloride salt is a deliberate choice rooted in fundamental chemistry: to enhance aqueous solubility. The parent molecule, 5-aminoindole, is a weakly basic compound with limited water solubility due to its predominantly nonpolar indole ring system.[2][3] By forming a salt with hydrochloric acid, the amino group at the 5-position becomes protonated, introducing a positive charge and transforming the molecule into a more polar, and therefore more water-soluble, species.

This fundamental property is the cornerstone of its utility in both synthetic reactions and initial biological screening, where aqueous buffer systems are the norm.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂·HCl | [1][4] |

| Molecular Weight | 168.63 g/mol | [1][4] |

| CAS Number | 161464-96-6 | [1] |

| Appearance | Off-white to gray-brown crystalline powder | [2] |

| Melting Point | 255-257 °C (lit.) | [4] |

| Storage Conditions | Store at 0-8°C, desiccated | [1] |

The Interplay of Factors Governing Solubility

The solubility of an ionizable compound like this compound is not a single, static value. It is a dynamic property influenced by a confluence of environmental factors. A Senior Scientist does not simply measure solubility; they understand the system and can predict how the molecule will behave under varying conditions.

The primary factors at play are:

-

pH: As the most critical variable, pH dictates the ionization state of the molecule.

-

Solvent System: The polarity and hydrogen-bonding capacity of the solvent determine its interaction with the solute.

-

Temperature: Solubility is temperature-dependent, governed by the enthalpy of solution.

-

Common Ion Effect: The presence of chloride ions in the solution can impact the dissolution of the hydrochloride salt.

Caption: Core factors influencing the solubility of this compound.

Experimental Design: Thermodynamic vs. Kinetic Solubility

In drug development, we encounter two distinct, yet complementary, concepts of solubility: thermodynamic and kinetic.[5] The choice of which to measure is a strategic one, dictated by the stage of research.

-

Kinetic Solubility: This is a high-throughput measurement used in early discovery. It measures the concentration at which a compound, rapidly introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[6] It's a measure of how readily a compound stays in solution under non-equilibrium conditions and is invaluable for quickly flagging problematic compounds in large libraries.

-

Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium saturation point of a compound in a solvent.[7] It is determined by allowing excess solid compound to equilibrate with the solvent over an extended period (typically 24-48 hours). This value is crucial for lead optimization, pre-formulation studies, and regulatory submissions.

For a foundational compound like this compound, establishing the thermodynamic solubility is essential for its reliable application.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to be a self-validating system. The inclusion of multiple time points for sampling ensures that true equilibrium has been reached, a critical element for data trustworthiness.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.

Materials:

-

This compound (purity >98%)

-

Selected solvents: Deionized Water, 0.1 M HCl, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, DMSO

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters (chemically compatible with solvents)

-

HPLC system with UV detector

-

Calibrated analytical balance and pH meter

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials (e.g., ~10 mg to 1 mL of solvent). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Causality Check: Adding excess solid is the driving force for reaching saturation. Without it, you would only be measuring dissolution rate, not equilibrium solubility.

-

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and a consistent agitation speed (e.g., 250 rpm).

-

Sampling: At designated time points (e.g., 24h, 48h, and 72h), carefully withdraw a sample from each vial.

-

Trustworthiness Step: Before taking the sample, stop agitation and allow the solid to settle for 30 minutes. This minimizes the amount of solid particulate drawn into the filter.

-

-

Phase Separation: Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to separate the dissolved solute from the undissolved solid.

-

Dilution: Dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4.0).

-

Equilibrium Confirmation: Compare the calculated concentrations from the 24h, 48h, and 72h time points. If the values are consistent (e.g., within ±5%), equilibrium has been reached. The reported solubility is the average of these plateau concentrations. If the concentration continues to rise, the experiment should be extended.

Caption: Workflow for the thermodynamic Shake-Flask solubility assay.

Analytical Quantification: A Validated HPLC-UV Method

Accurate quantification is the bedrock of any solubility study. A robust High-Performance Liquid Chromatography (HPLC) method is required.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Formic Acid is a common starting point for polar analytes.[7]

-

Rationale: The formic acid ensures the amino group remains protonated, leading to sharper, more symmetrical peaks.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer set to the λ_max of this compound.

-

Validation: The method must be validated for linearity, accuracy, and precision according to ICH guidelines to ensure trustworthy results.[8] A calibration curve should be prepared using standards of known concentration.

Interpreting the Data: A Predictive Framework

While specific experimental data from a single source is not publicly available, we can construct a predictive framework based on the compound's chemistry. Researchers should use this table to populate their own findings and guide their interpretation.

| Solvent/Medium | Expected Solubility Range | Rationale & Implications for Drug Development |

| Deionized Water | Moderate to High | The hydrochloride salt form significantly enhances solubility over the free base. This is the baseline for aqueous solubility. |

| 0.1 M HCl (pH ~1) | High | At low pH, the amino group is fully protonated (cationic form), maximizing electrostatic interactions with water and leading to the highest aqueous solubility. This is relevant for dissolution in the stomach. |

| PBS (pH 7.4) | Moderate | At physiological pH, an equilibrium will exist between the protonated (soluble) and the neutral free base (less soluble) forms. This value is critical for predicting absorption and behavior in systemic circulation.[9] |

| Methanol/Ethanol | High | These polar protic solvents are effective at solvating both the ionic and organic parts of the molecule. Useful for creating stock solutions for synthetic chemistry. |

| DMSO | Very High | A highly polar aprotic solvent capable of dissolving a wide range of compounds. The universal solvent for initial high-concentration stock solutions.[2] |

| Acetonitrile | Moderate | A polar aprotic solvent, generally less effective than alcohols or DMSO for dissolving salts. |

Conclusion: From Solubility Data to Informed Decisions

The solubility profile of this compound is not merely an academic exercise; it is a critical dataset that informs every subsequent step in the research and development pipeline. A high solubility in acidic conditions suggests good potential for dissolution in the stomach, a prerequisite for oral absorption. Moderate solubility at physiological pH is necessary for the compound to remain in solution in the bloodstream to reach its target. Understanding its solubility in organic solvents is essential for synthetic chemists performing reactions and purifications. By employing robust, self-validating protocols and interpreting the results through the lens of fundamental physicochemical principles, researchers can harness the full potential of this valuable chemical building block and make informed, data-driven decisions on the path to novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Aminoindole CAS#: 5192-03-0 [m.chemicalbook.com]

- 3. 5-Aminoindole | 5192-03-0 [chemicalbook.com]

- 4. 5-氨基吲哚 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Aminoindole, a new ligand for hydrophobic charge induction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 5-Aminoindole Hydrochloride

Introduction: The Critical Role of Physicochemical Profiling

5-Aminoindole hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its indole core is a privileged scaffold found in numerous biologically active molecules, making it a valuable starting material for synthesizing novel therapeutics, particularly in oncology and neuropharmacology.[1] For researchers, scientists, and formulation experts, a comprehensive understanding of its physical and chemical characteristics is not merely academic; it is a prerequisite for ensuring reproducibility, optimizing reaction conditions, developing stable formulations, and meeting stringent regulatory standards.

This guide provides an in-depth examination of the essential physical properties of this compound. Moving beyond a simple data sheet, we will explore the causality behind these characteristics and provide field-proven, step-by-step protocols for their empirical validation. The methodologies described are designed as self-validating systems to ensure scientific integrity and trustworthiness in your laboratory workflows.

Section 1: Identity and Macroscopic Properties

A precise characterization begins with unambiguous identification and a description of the material's bulk properties. These parameters serve as the first line of quality control for incoming raw materials.

Molecular and Chemical Identifiers

A consistent and accurate record of a compound's identifiers is crucial for tracking, regulatory filings, and sourcing.

| Property | Value | Source(s) |

| Chemical Name | 5-Amino-1H-indole hydrochloride | [2] |

| Synonym(s) | 5-Indolamine hydrochloride | |

| CAS Number | 65795-92-8 | [2] |

| Molecular Formula | C₈H₈N₂ · HCl | [1][2] |

| Molecular Weight | 168.62 g/mol | [1][2] |

| Appearance | Inferred to be an off-white to grey or brownish crystalline solid | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1][3] |

Thermal Analysis: Melting Point as a Purity Indicator

The melting point is a fundamental thermal property that provides a rapid and effective assessment of a crystalline solid's purity. For a pure compound, the melting range is typically narrow and sharp. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.

The hydrochloride salt of 5-aminoindole has a significantly higher melting point than its free base (131-133 °C), which is characteristic of the increased lattice energy in the ionic salt form.[3][4]

| Compound | Reported Melting Point (°C) | Source |

| This compound | 255 - 257 | [2] |

| 5-Aminoindole (Free Base) | 131 - 133 (decomposes) | [3][4] |

This protocol outlines the standard capillary method, a universally accepted technique for determining the melting point of a powdered solid.

Causality and Experimental Insight: The rate of heating is the most critical parameter. A rapid temperature ramp can cause a lag between the apparatus thermometer and the actual sample temperature, leading to an artificially inflated melting point. A slower ramp rate (1-2 °C/minute) near the expected melting point is essential for achieving thermal equilibrium and ensuring an accurate reading.[5] Packing the sample to a height of 2-3 mm is also crucial; a taller column will result in an inefficient and uneven heat transfer, artificially broadening the observed melting range.[5]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind any larger crystals in a mortar and pestle.

-

Loading: Invert a capillary tube (one end sealed) and press the open end into the powder sample. Tap the sealed end gently on a hard surface to compact the powder into the bottom. Repeat until a packed column of 2-3 mm is achieved.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Ramp (Optional): If the approximate melting point is unknown, perform a quick determination by ramping the temperature at 5-10 °C per minute to find a rough range. A fresh sample must be used for the precise measurement.

-

Precise Determination: Set the apparatus to start heating to a temperature approximately 15-20 °C below the expected melting point (255 °C).

-

Slow Ramp: Once the start temperature is reached, reduce the heating rate to 1-2 °C per minute.

-

Observation & Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

Report the result as the range T₁ - T₂.

-

Workflow for Melting Point Determination

Caption: Workflow for precise melting point determination.

Section 2: Solubility Profile

Solubility is a critical determinant of a compound's utility, impacting everything from reaction solvent choice to bioavailability and formulation strategies in drug development. The conversion of the weakly basic 5-Aminoindole free base to its hydrochloride salt is a common pharmaceutical strategy specifically designed to enhance aqueous solubility.

Qualitative and Quantitative Solubility

While the free base is reported as insoluble in water, it is soluble in organic solvents like DMSO and methanol.[3] The hydrochloride salt form, by contrast, is expected to be water-soluble. Precise quantitative data is best determined empirically.

| Solvent | 5-Aminoindole (Free Base) | This compound | Rationale / Insight |

| Water | Insoluble | Soluble | The protonated amine and chloride counter-ion form a salt, which is more readily solvated by polar water molecules. |

| Methanol | Soluble | Soluble | This polar protic solvent can solvate both the indole ring and the salt form. |

| DMSO | Soluble | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic molecules. However, some organic salts can have limited solubility in pure DMSO.[6] |

| Ethanol | Sparingly Soluble | Soluble | Similar to methanol, but its slightly lower polarity may affect the degree of solubility. |

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent, which is the most stable and reproducible measure of solubility.

Causality and Experimental Insight: The "shake-flask" method ensures that the system reaches true thermodynamic equilibrium. An excess of the solid must be used to ensure a saturated solution is formed.[7] The incubation time (e.g., 24-72 hours) is critical to allow the dissolution process to reach a plateau.[7] Post-incubation, it is vital to separate the undissolved solid from the supernatant without altering the temperature or causing precipitation, making filtration or ultracentrifugation the methods of choice. The subsequent quantification via HPLC is the gold standard for accuracy and can also detect any potential degradation of the compound during the assay.[7]

Step-by-Step Methodology:

-

Preparation: In a series of vials, add an excess amount of this compound (e.g., 10-20 mg) to a fixed volume of the desired solvent (e.g., 1-2 mL of water, ethanol, etc.). The amount should be enough that solid material remains visible after equilibration.

-

Incubation: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand briefly for large particles to settle. Carefully withdraw a sample of the supernatant using a pipette fitted with a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. Alternatively, centrifuge the vials at high speed and sample the supernatant.

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Dilute the filtered supernatant sample into the analysis range of the standards.

-

Analyze the standards and the sample by a validated HPLC-UV method.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original supernatant, which represents the equilibrium solubility. Report the results in units such as mg/mL or µg/mL.

Section 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number, environment, and connectivity of protons.

Expert Insight on Salt Formation: For this compound, the HCl will protonate the most basic site, which is the amino group (-NH₂) at the 5-position, forming an ammonium salt (-NH₃⁺). This protonation will cause noticeable downfield shifts (to higher ppm) for the adjacent aromatic protons due to the increased electron-withdrawing effect of the charged group. The N-H protons of the ammonium group itself would appear as a broad signal, and its chemical shift could be highly dependent on the solvent and concentration. The indole N-H proton signal would also be present.

Structure of 5-Aminoindole with Proton Assignments

Caption: Key proton environments in the 5-Aminoindole structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Expert Insight on Salt Formation: The IR spectrum of this compound would show distinct differences from the free base. The characteristic N-H stretching vibrations of the primary amine (free base) typically appear as two bands around 3300-3400 cm⁻¹. Upon formation of the ammonium salt (-NH₃⁺), these would be replaced by a very broad and strong absorption band in the 2800-3200 cm⁻¹ region, which corresponds to the N⁺-H stretches.

Characteristic IR Bands (5-Aminoindole Free Base):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| ~3350, 3250 | N-H Stretch (Asymmetric & Symmetric) | Amino (-NH₂) |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~1620 | N-H Bend | Amino (-NH₂) Scissoring |

| ~1500-1450 | C=C Stretch | Aromatic Ring |

Data interpreted from NIST reference spectra for the free base.[8]

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is characteristic of its conjugated systems. The indole ring system is a strong chromophore.

Expert Insight on Salt Formation: The protonation of the amino group in the hydrochloride salt can lead to a slight shift in the absorption maxima (λmax), often a small hypsochromic (blue) or bathochromic (red) shift, depending on the electronic effects on the indole chromophore. The λmax for the free base in methanol is reported around 298 nm and 270 nm.[7] This property is primarily used for quantitative analysis (as in the solubility assay) rather than qualitative identification.

Conclusion

The physical characteristics of this compound—its distinct melting point, enhanced aqueous solubility, and unique spectroscopic fingerprint—are defining features that govern its application in scientific research. A thorough characterization using the validated protocols outlined in this guide is the foundation of robust and reliable science. By understanding not just the what but the why behind these properties, researchers can better control their experiments, troubleshoot unforeseen challenges, and accelerate the journey from chemical synthesis to innovative therapeutic solutions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-氨基吲哚 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Aminoindole | 5192-03-0 [chemicalbook.com]

- 4. 5-Aminoindole 97 5192-03-0 [sigmaaldrich.com]

- 5. 5-Aminoindole (CAS 5192-03-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Aminoindole [webbook.nist.gov]

- 8. 5-Aminoindole [webbook.nist.gov]

The 5-Aminoindole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, has been the foundation for a multitude of biologically active molecules, both natural and synthetic. Among its numerous derivatives, 5-aminoindole has emerged as a particularly valuable building block in the design and synthesis of novel therapeutic agents. Its unique electronic properties and versatile reactivity allow for the introduction of diverse functionalities, leading to compounds with a wide range of pharmacological activities. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 5-aminoindole compounds. It delves into the strategic importance of this scaffold in drug development, highlighting key examples of clinical candidates and approved drugs. Furthermore, this document offers detailed experimental protocols, a comparative analysis of synthetic methodologies, and insights into the structure-activity relationships that govern the biological effects of this important class of molecules.

Historical Perspective: From Indigo to a Privileged Pharmacophore

The story of 5-aminoindole is intrinsically linked to the broader history of indole chemistry, which began with the investigation of the vibrant blue dye, indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.[1] This seminal work laid the groundwork for over a century of research into this fascinating heterocyclic system.

While the exact first synthesis of 5-aminoindole is not prominently documented in readily available historical records, its conceptualization and eventual synthesis are a logical progression from the early work on indole and its functionalization. The development of reliable methods for the nitration of the indole ring, followed by reduction, provided a clear pathway to aminoindoles. Key named reactions in indole synthesis, such as the Fischer indole synthesis (1883), the Reissert indole synthesis, and the Madelung synthesis, established the fundamental principles for constructing the indole core, which were later adapted for the preparation of substituted derivatives like 5-nitroindole, the direct precursor to 5-aminoindole.[1][2][3]

The significance of the 5-aminoindole moiety grew as the field of medicinal chemistry matured. Researchers recognized that the amino group at the 5-position serves as a crucial handle for synthetic elaboration, allowing for the introduction of a wide array of substituents to modulate a compound's physicochemical properties and biological activity.[4] This versatility has cemented 5-aminoindole's status as a "privileged scaffold" in modern drug discovery.

Synthetic Strategies for 5-Aminoindole and its Derivatives

The most prevalent and industrially scalable approach to the synthesis of 5-aminoindole is the reduction of its nitro precursor, 5-nitroindole. The choice of reducing agent and reaction conditions is critical and is often dictated by the presence of other functional groups in the molecule and the desired scale of the reaction.

Comparative Analysis of 5-Nitroindole Reduction Methods

The reduction of the aromatic nitro group is a well-established transformation in organic synthesis, with several reliable methods available. The selection of a particular method depends on factors such as chemoselectivity, cost, scalability, and safety. Below is a comparative analysis of common methods for the reduction of 5-nitroindole.

| Method | Reagents & Conditions | Typical Yield (%) | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni, in Ethanol or Methanol, RT | >95 | High yield, clean reaction, simple work-up (filtration of catalyst).[2] | Can reduce other functional groups (e.g., alkenes, alkynes, nitriles). Potential for hydrogenolysis of sensitive groups. Requires specialized hydrogenation equipment. |

| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl or Zn/CH₃COOH | 80-95 | Inexpensive reagents, robust and reliable. | Requires stoichiometric amounts of metal, acidic conditions may not be suitable for all substrates, work-up can be tedious to remove metal salts.[3] |

| Transfer Hydrogenation | Ammonium formate or Hydrazine hydrate, Pd/C, in Methanol, reflux | 85-95 | Avoids the use of high-pressure hydrogen gas, good for small-scale synthesis. | Can be slower than direct hydrogenation, may require higher temperatures. |

| Sodium Dithionite Reduction | Na₂S₂O₄, in a biphasic system (e.g., H₂O/DCM) or aqueous alcohol | 70-90 | Mild conditions, good for substrates with reducible functional groups that are sensitive to catalytic hydrogenation. | Requires a large excess of the reagent, work-up can involve large volumes of aqueous waste. |

Detailed Experimental Protocol: Catalytic Hydrogenation of 5-Nitroindole

This protocol describes a standard laboratory procedure for the synthesis of 5-aminoindole via catalytic hydrogenation of 5-nitroindole.

Materials:

-

5-Nitroindole

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (anhydrous)

-

Diatomaceous earth (Celite®)

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitroindole (1.0 eq) in anhydrous ethanol (10-20 mL per gram of 5-nitroindole).

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-6 hours).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst. Wash the filter cake with additional ethanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield 5-aminoindole as a solid. The product can be further purified by recrystallization or column chromatography if necessary.

Self-Validation: The successful synthesis can be confirmed by spectroscopic analysis. The disappearance of the characteristic nitro group stretches in the IR spectrum and the appearance of N-H stretches for the amino group, along with the expected shifts in the ¹H and ¹³C NMR spectra, validate the product's identity. Mass spectrometry should confirm the expected molecular weight of 132.17 g/mol .[5]

Synthetic Workflow Diagram

The following diagram illustrates the key synthetic transformation from 5-nitroindole to 5-aminoindole.

Caption: General synthetic scheme for the preparation of 5-aminoindole.

The Role of 5-Aminoindole in Drug Discovery and Development

The 5-aminoindole scaffold is a cornerstone in the development of a diverse range of therapeutic agents. The amino group at the 5-position provides a convenient point for chemical modification, enabling the fine-tuning of a molecule's pharmacological profile.

Case Study: Delavirdine - An Anti-HIV Agent

Delavirdine (brand name Rescriptor) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was approved by the FDA in 1997 for the treatment of HIV-1 infection.[6] The chemical structure of Delavirdine prominently features a 5-aminoindole derivative at its core.

Mechanism of Action: Delavirdine binds directly to a non-catalytic site on the HIV-1 reverse transcriptase enzyme.[2][7] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its polymerase activity.[2] Consequently, the conversion of the viral RNA genome into double-stranded DNA is blocked, preventing the virus from replicating.[7]

Synthesis: The synthesis of Delavirdine involves the coupling of two key intermediates: a substituted pyridine-piperazine moiety and 5-[(methylsulfonyl)amino]-1H-indole-2-carboxylic acid.[3][8][9] The latter is prepared from 5-aminoindole, highlighting the critical role of this starting material.

Biological Pathway Diagram: Mechanism of Delavirdine

The following diagram illustrates the inhibitory action of Delavirdine on HIV-1 reverse transcriptase.

Caption: Delavirdine inhibits HIV-1 replication by binding to reverse transcriptase.

5-Aminoindoles as Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology due to their critical role in cell signaling pathways that control cell growth, proliferation, and survival. The indole scaffold is a common feature in many kinase inhibitors, and the 5-aminoindole moiety provides a key interaction point with the kinase active site.

Structure-Activity Relationships (SAR):

-

Hydrogen Bonding: The amino group at the 5-position can act as a hydrogen bond donor, forming crucial interactions with the hinge region of the kinase active site.[10][11]

-

Substitution: The amino group can be acylated, sulfonated, or alkylated to introduce substituents that can occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity.[12][13]

-

Vector for Further Functionalization: The 5-amino group serves as a chemical handle to append larger side chains that can target specific features of a particular kinase, leading to the development of highly selective inhibitors.